

# Empesertib in Combination with Targeted Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Empesertib |           |
| Cat. No.:            | B8068678   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the clinical and preclinical data available for the Monopolar Spindle 1 (Mps1) kinase inhibitor, **empesertib**, in combination with other cancer therapies. Due to the limited clinical trial data for **empesertib** with other targeted agents, this guide also includes data from other Mps1 inhibitors to provide a broader context for potential combination strategies.

**Empesertib** (BAY 1161909) is a potent and selective inhibitor of Mps1 kinase (also known as TTK), a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the proper segregation of chromosomes during mitosis, and its inhibition in cancer cells, which often exhibit chromosomal instability, can lead to mitotic catastrophe and cell death.[2] Mps1 is overexpressed in various tumor types, making it an attractive target for cancer therapy.[3]

### Clinical Trial Data: Empesertib in Combination with Paclitaxel

To date, the primary clinical investigation of **empesertib** in a combination setting has been a Phase 1 trial with the chemotherapeutic agent paclitaxel (NCT02138812). This trial has been terminated, and full results have not been published. However, the available information on the study protocol provides insight into the clinical application of **empesertib**.



#### **Experimental Protocol: NCT02138812**

The main objective of this open-label, dose-escalation study was to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of oral **empesertib** in combination with weekly intravenous paclitaxel in patients with advanced malignancies.[1][4]

- Patient Population: Adult patients (≥18 years) with advanced, histologically or cytologically confirmed solid tumors that were refractory to standard therapy or for which no standard therapy was available.[1][4]
- Dosing Regimen:
  - Cycle 1 (14 days): Empesertib administered as a single agent orally, twice daily, on a 2 days on/5 days off schedule.[1]
  - Cycle 2 onwards (28-day cycles): Empesertib continued on the 2 days on/5 days off schedule in combination with weekly intravenous paclitaxel administered on days 1, 8, and 15.[1]
- Primary Outcome Measures:
  - Incidence of dose-limiting toxicities (DLTs).[4]
  - Determination of MTD.[4]
  - Number of patients with adverse events.[4]

# Preclinical Data: Empesertib in Combination with Radiotherapy

Preclinical studies have explored the potential of **empesertib** to sensitize cancer cells to other treatment modalities. One such study investigated its combination with radiotherapy in syngeneic models of triple-negative breast cancer (TNBC).

### **Key Findings and Experimental Protocol**



- Synergistic Effect: The combination of empesertib and radiotherapy was shown to enhance tumor cell killing.[5]
- Mechanism: TTK inhibition by empesertib radiosensitizes TNBC models, increases the formation of micronuclei and aneuploidy, and alters the tumor immune microenvironment by potentiating type I interferon (T1IFN) signaling.[5]
- Experimental Workflow:
  - Syngeneic murine models of TNBC were established.
  - Tumor-bearing mice were treated with **empesertib**, radiotherapy, or a combination of both.
  - Tumor growth inhibition was monitored and compared across treatment groups.
  - Mechanistic studies were performed to assess changes in the tumor microenvironment, including T1IFN signaling.

### **Comparative Analysis with Other Mps1 Inhibitors**

Given the sparse clinical data for **empesertib** in combination with targeted therapies, examining other Mps1 inhibitors can provide valuable insights into the potential of this drug class.



| Inhibitor                    | Combination<br>Agent       | Cancer Type                                | Study Phase                | Key Efficacy<br>Findings                                                                              |
|------------------------------|----------------------------|--------------------------------------------|----------------------------|-------------------------------------------------------------------------------------------------------|
| Empesertib                   | Radiotherapy               | Triple-Negative<br>Breast Cancer<br>(TNBC) | Preclinical                | Enhanced radiosensitivity and potentiated anti-tumoral immunity.[5]                                   |
| Luvixasertib<br>(CFI-402257) | Fulvestrant                | ER+/HER2-<br>Advanced Breast<br>Cancer     | Phase 1/2<br>(NCT05251714) | Ongoing study to evaluate safety and efficacy.[6]                                                     |
| Luvixasertib<br>(CFI-402257) | Duvelisib (PI3K inhibitor) | T-Cell<br>Lymphoma                         | Preclinical                | Exerted synergistic anti- tumor effects.[8]                                                           |
| MPS1-IN-3                    | Vincristine                | Glioblastoma                               | Preclinical                | Increased aneuploidy, augmented cell death, and prolonged survival in orthotopic mouse models.[9][10] |
| CCT289346                    | Paclitaxel                 | Various Solid<br>Tumors                    | Phase 1<br>(NCT03328494)   | 8 partial responses out of 35 evaluable patients in four different tumor types.[11]                   |

# Signaling Pathways and Experimental Workflows Mps1/TTK Signaling Pathway in Mitosis



The following diagram illustrates the central role of Mps1/TTK in the spindle assembly checkpoint (SAC), which is crucial for accurate chromosome segregation during mitosis. Inhibition of Mps1 disrupts this checkpoint, leading to mitotic errors and cell death in cancer cells.



Click to download full resolution via product page

Caption: Mps1/TTK signaling in the spindle assembly checkpoint.

### Preclinical Experimental Workflow for Combination Therapy

The diagram below outlines a typical workflow for a preclinical study evaluating an Mps1 inhibitor in combination with another therapeutic agent.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Trial: NCT02138812 My Cancer Genome [mycancergenome.org]
- 2. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mps1/TTK: a novel target and biomarker for cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medical Oncology | Study 16804 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- 5. Empesertib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. News luvixasertib (CFI-402257) LARVOL VERI [veri.larvol.com]
- 9. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- To cite this document: BenchChem. [Empesertib in Combination with Targeted Therapies: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068678#empesertib-combination-with-targeted-therapies-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com